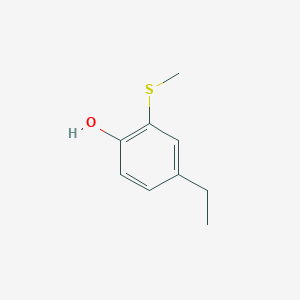

4-Ethyl-2-(methylthio)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12OS |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

4-ethyl-2-methylsulfanylphenol |

InChI |

InChI=1S/C9H12OS/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3 |

InChI Key |

PFWOYVADGCDJAN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)SC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethyl 2 Methylthio Phenol and Analogues

Strategies for the Construction of the Methylthio-Substituted Phenolic Core

The formation of the central methylthiophenol structure is a critical step that can be achieved through several innovative pathways.

The conversion of readily available carbocyclic compounds like cyclohexanones into substituted phenols is a topic of significant interest in organic synthesis. future4200.comrsc.org One powerful strategy is the dehydrogenative aromatization, which transforms the six-membered ring into an aromatic phenol (B47542). nih.govnih.gov This process can be promoted by various catalytic systems, including those using molecular oxygen as the oxidant or iodine-promoted oxidative aromatization. future4200.comrsc.orgrsc.org

While direct iodine-mediated methylthiolation coupled with dehydrogenation of a cyclohexanone (B45756) precursor to directly form a methylthiophenol is not extensively documented as a one-pot reaction, the principles of hypervalent iodine chemistry suggest its potential. nih.gov Hypervalent iodine reagents are known to mediate a wide range of transformations, including the cyclization of alkenes. nih.gov A hypothetical route could involve the initial methylthiolation of a 4-ethylcyclohexanone (B1329521) followed by an iodine-promoted dehydrogenative aromatization to yield the target phenol. The development of catalytic systems for the dehydrogenation of cyclohexanones is an active area of research, with palladium-based catalysts showing particular promise. nih.govrsc.org

A highly effective method for the selective introduction of a methylthio group at the ortho position of a phenol involves the use of dimethyl sulfoxide (B87167) (DMSO) activated by an electrophilic reagent, such as thionyl chloride. psu.edu This reaction proceeds through a rsc.orgnih.govsigmatropic rearrangement of an intermediate sulphonium ylide, ensuring high regioselectivity for the ortho position. psu.edu

The process is robust and has been successfully applied to a variety of substituted phenols. psu.edu For instance, the reaction of p-substituted phenols with the activating reagent gives the expected ortho-methylthiomethylated products in good yields. psu.edu This methodology is particularly relevant for the synthesis of 4-Ethyl-2-(methylthio)phenol, as 4-ethylphenol (B45693) can serve as the starting material.

Table 1: Yields of Ortho-Methylthiomethylation for Various Substituted Phenols

This table is generated based on data from a study on selective ortho-methylthiomethylation of phenols. psu.edu

| Starting Phenol (Substituent at para-position) | Product | Yield (%) |

| p-Cresol (CH₃) | 2-Methylthiomethyl-4-methylphenol | 79 |

| p-Chlorophenol (Cl) | 2-Methylthiomethyl-4-chlorophenol | 85 |

| p-Methoxyphenol (OCH₃) | 2-Methylthiomethyl-4-methoxyphenol | 75 |

The synthesis of monosubstituted methylthiophenols provides essential building blocks that can be further functionalized.

4-(Methylthio)phenol (B156131) can be synthesized from phenol and dimethyl disulfide in the presence of a strong acid like sulfuric acid. researchgate.net The reaction conditions can be optimized to achieve high yields, with one study reporting yields between 79.3% and 83.5% under specific molar ratios and temperatures. researchgate.net This compound is a useful intermediate for various products, including pesticides and other specialty chemicals. researchgate.netchemicalbook.com

2-(Methylthio)phenol synthesis can be accomplished by reacting phenol with methyl disulfide in the presence of zirconium tetrachloride. prepchem.com The reaction mixture is heated, and the product is isolated by distillation. prepchem.com A reported procedure yielded 39% of ortho-(methylthio)phenol after purification. prepchem.com This isomer serves as a key precursor for compounds where the methylthio group is required at the C2 position.

Introduction of Alkyl Moieties in the Thiophenolic Synthesis

To synthesize the target compound, this compound, an ethyl group must be introduced onto the thiophenolic framework. There are two primary logical approaches:

Alkylation of a Precursor: A Friedel-Crafts alkylation could be performed on 2-(methylthio)phenol. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging, potentially leading to a mixture of products. The hydroxyl and methylthio groups will direct the incoming electrophile, and achieving exclusive substitution at the para-position would require carefully optimized conditions.

Using an Alkylated Starting Material: A more controlled and efficient strategy is to begin with a phenol that already contains the desired alkyl group. For the synthesis of this compound, one would start with 4-ethylphenol. This commercially available precursor can then undergo a selective ortho-functionalization. The ortho-methylthiomethylation reaction described previously using DMSO is well-suited for this purpose, as it demonstrates high selectivity for the position adjacent to the hydroxyl group and is tolerant of para-substituents. psu.edu

Another approach involves the visible-light-mediated alkylation of thiophenols. acs.orgacs.org While this method typically focuses on S-alkylation, modifications of C-H activation strategies on phenolic rings are a frontier in synthetic chemistry. nih.gov

Modular Synthesis Approaches for Functionalized Thiophenol Libraries

The creation of chemical libraries with diverse functionalities is crucial for drug discovery and materials science. Modular synthesis, which involves the assembly of complex molecules from simpler, interchangeable building blocks, is an ideal strategy for this purpose. nih.govresearchgate.netrsc.org

For thiophenol libraries, this could involve:

Palladium-Catalyzed Cross-Coupling: A key building block, such as a brominated thiophenol, can be subjected to a series of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) with various boronic acids or organostannanes. nih.gov This allows for the introduction of a wide array of aryl or other functional groups.

Click Chemistry: The robust and high-yielding nature of click chemistry, particularly the sulfur fluoride (B91410) exchange (SuFEx) reaction, is highly suitable for library synthesis. researchgate.netrsc.org By preparing a set of thiophenol "hubs" and reacting them with a library of SuFEx-compatible functional groups, a large and diverse set of derivatives can be rapidly generated. researchgate.net

These modular strategies enable the systematic modification of the thiophenol scaffold, allowing for the exploration of structure-activity relationships. nih.govmdpi.com

Derivatization Reactions of this compound

The this compound molecule possesses two primary reactive sites: the phenolic hydroxyl group and the methylthio group. Each can be selectively modified to produce a range of derivatives.

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group is a common site for derivatization.

Alkylation/Acylation: It can undergo classical electrophilic substitutions such as etherification (alkylation) and esterification (acylation) to modify the compound's properties. nih.gov These reactions are often employed to create prodrugs with improved bioavailability. nih.gov Reagents for alkylation include dialkylacetals and benzyl (B1604629) bromide, while anhydrides are common for acylation. research-solution.com

Silylation: For analytical purposes, such as gas chromatography (GC), the polar hydroxyl group is often derivatized by silylation. researchgate.net Reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) convert the phenol to its corresponding t-butyldimethylsilyl (TBDMS) ether, which is more volatile and stable. researchgate.net

Reactions of the Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation.

Oxidation: The thioether can be oxidized to a sulfoxide and subsequently to a sulfone. A common method for this transformation is the use of an oxidizing agent like sodium periodate. For example, 4-(methylthio)phenol has been successfully oxidized to 4-(methylsulfonyl)phenol (B50025) using this reagent. This conversion significantly alters the electronic properties and polarity of the substituent.

Strategies for Functional Group Interconversion and Modification

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the transformation of one functional group into another through reactions like oxidation, reduction, or substitution. imperial.ac.uk For this compound, the primary sites for such modifications are the phenolic hydroxyl group, the methylthio group, and the aromatic ring itself.

Modification of the Phenolic Hydroxyl and Methylthio Groups

The reactivity of the phenolic hydroxyl and methylthio groups allows for a range of transformations. The hydroxyl group can be readily converted into ethers or esters to alter the molecule's steric and electronic properties. More significantly, the sulfur atom of the methylthio group can be selectively oxidized. This FGI is crucial as it transforms the soft thioether donor into a harder sulfoxide or sulfone, which can dramatically alter the chelating properties of the molecule when used as a ligand.

For instance, the oxidation of a thioether to a sulfone is a common transformation. rsc.org While specific studies on this compound are not prevalent, analogous transformations on similar aryl thioethers provide a clear precedent. The reaction typically involves an oxidizing agent like hydrogen peroxide or a peracid.

Table 1: Illustrative Conditions for FGI on Phenol and Thioether Moieties

This table presents generalized conditions based on standard organic transformations, as specific data for this compound is not widely published.

| Starting Moiety | Target Moiety | Reagents & Conditions | Purpose of Transformation |

| Phenol (-OH) | Methoxy Ether (-OCH₃) | CH₃I, K₂CO₃, Acetone | Protection or modification of electronic properties. |

| Phenol (-OH) | Acetate Ester (-OAc) | Acetic Anhydride, Pyridine | Protection or introduction of a new functional handle. |

| Thioether (-SMe) | Sulfoxide (-S(O)Me) | H₂O₂, Acetic Acid | Modifies sulfur's donor properties for chelation. |

| Thioether (-SMe) | Sulfone (-S(O)₂Me) | m-CPBA (2 equiv.), CH₂Cl₂ | Drastically alters electronic and chelating behavior. |

C-H Functionalization for Analogue Synthesis

Recent advancements have focused on the direct functionalization of C–H bonds, offering a more atom-economical approach to creating analogues. researchgate.net For phenols, the hydroxyl group can direct transition-metal catalysts to functionalize the ortho C–H bonds. researchgate.netnih.gov In the case of this compound, the positions ortho to the hydroxyl group are position 3 (unsubstituted) and the methylthio-bearing position 2. This allows for the introduction of new substituents at the vacant C-H position, leading to highly functionalized phenol derivatives.

Catalytic systems using metals like rhodium, palladium, and ruthenium have been developed for the ortho-alkylation and ortho-alkenylation of phenols using alcohols or alkenes as coupling partners. nih.govorganic-chemistry.orgnih.gov These methods provide a direct route to complex analogues from simple, readily available starting materials, generating water as the only byproduct in some cases. nih.gov

Table 2: Examples of Transition-Metal-Catalyzed C-H Functionalization of Phenols

This table summarizes findings from studies on various phenol derivatives, demonstrating the potential methodologies applicable to this compound.

| Reaction Type | Catalyst System | Coupling Partner | Key Feature | Reference |

| ortho-Alkylation | Cationic Ru-H Complex | Alcohols | Dehydrative C-H functionalization; water is the only byproduct. | nih.gov |

| ortho-Olefination | Pd(OAc)₂ with Ligand | Alkenes | Employs a weakly coordinating auxiliary for regioselectivity. | organic-chemistry.org |

| Chemodivergent Assembly | [Cp*Rh(OAc)₂] | Methylenecyclopropanes | Solvent-controlled selectivity to yield diverse ortho-functionalized products. | nih.gov |

| ortho-Aminomethylation | Cu(OAc)₂ | N,N-dimethylanilines | Cross-dehydrogenative coupling to install aminomethyl groups. | osti.gov |

Synthesis of Sulfur-Containing Ligands and Chelates

The unique arrangement of a soft sulfur donor and a hard phenolic oxygen donor in an ortho configuration makes this compound an excellent scaffold for designing bidentate ligands. nih.gov Such O,S-ligands are of significant interest in coordination chemistry and catalysis due to their hemilabile nature, where one donor atom can reversibly dissociate from the metal center, opening up a coordination site for catalysis.

The synthesis of a basic bidentate ligand can be as simple as deprotonating the phenol with a suitable base to allow the phenoxide and the thioether to coordinate to a metal center. More sophisticated chelates can be synthesized by further functionalizing the phenol ring, as discussed in the previous section.

For example, drawing inspiration from the synthesis of other phenolic ligands, one could introduce additional donor atoms to create multidentate chelates. A Mannich-type reaction on this compound could install an aminomethyl group at the C-6 position, creating a tridentate O,S,N-ligand. The synthesis of such chelating phosphines containing other functional groups for surface attachment has also been explored, highlighting the modularity of these synthetic approaches. nih.gov

The resulting ligands can form stable complexes with a variety of transition metals. The choice of metal and the specific structure of the ligand dictate the geometry and reactivity of the resulting metal complex.

Table 3: Illustrative Synthetic Approaches to Chelates from Phenolic Scaffolds

This table outlines potential synthetic routes to create advanced chelates based on the this compound framework, drawing parallels from established ligand synthesis.

| Ligand Type | Synthetic Strategy | Potential Metal Ions | Resulting Complex Feature |

| Bidentate (O,S) | Deprotonation of this compound | Pd(II), Pt(II), Rh(I) | Forms a stable five-membered chelate ring, suitable for catalysis. |

| Tridentate (O,S,N) | Mannich reaction at C-6 position to add a -CH₂NR₂ group | Cu(II), Ni(II), Co(II) | Creates a more rigid coordination sphere around the metal center. |

| Tetradentate (O₂,S₂) | Dimerization of a functionalized monomer via a linker | Fe(III), Mn(II), Zn(II) | Can form binuclear complexes or encapsulate a single metal ion. |

These advanced methodologies enable the precise tailoring of the electronic and steric properties of this compound, transforming it from a simple substituted phenol into a highly versatile building block for creating complex, functional molecules for applications in catalysis and materials science.

Elucidation of Chemical Reactivity and Mechanistic Pathways Involving 4 Ethyl 2 Methylthio Phenol

Reaction Mechanisms in the Formation of Thiophenolic Structures

The synthesis of thiophenolic compounds, such as 4-Ethyl-2-(methylthio)phenol, can be achieved through various established organic chemistry methodologies. While specific synthesis routes for this particular compound are not extensively detailed in the public domain, general principles for the formation of aryl thioethers and substituted phenols are applicable.

One common approach involves the reaction of a phenol (B47542) with a sulfenyl chloride. For instance, the reaction of 4-ethylphenol (B45693) with methanesulfenyl chloride in the presence of a base could potentially yield this compound. The reaction would proceed via an electrophilic aromatic substitution mechanism, where the hydroxyl group directs the incoming electrophile to the ortho and para positions.

Another versatile method for forming aryl thioethers is the copper-catalyzed coupling of an aryl halide with a thiol. organic-chemistry.org For example, reacting 2-bromo-4-ethylphenol (B1341062) with sodium thiomethoxide in the presence of a copper catalyst could lead to the formation of the desired product.

Additionally, the Newman-Kwart rearrangement offers a pathway to convert phenols to thiophenols. wikipedia.org This multi-step process involves the conversion of a phenol to an O-aryl dialkylthiocarbamate, followed by thermal rearrangement to the S-aryl isomer, which can then be hydrolyzed to the corresponding thiophenol. wikipedia.org

A direct synthesis of 4-methylthiophenol has been reported using phenol and dimethyl disulfide in the presence of a strong acid like sulfuric acid. researchgate.net The optimal conditions for this reaction were found to be a molar ratio of dimethyl disulfide to phenol to sulfuric acid of 1:3.15:1.75 at a temperature of 40°C for 5 hours, resulting in yields of 79.3%-83.5%. researchgate.net This method could potentially be adapted for the synthesis of this compound by starting with 4-ethylphenol.

Table 1: General Methods for the Synthesis of Thiophenolic Structures

| Reaction Name | Reactants | General Mechanism | Potential Application for this compound Synthesis |

| Electrophilic Aromatic Substitution | Phenol and Sulfenyl Chloride | The hydroxyl group directs the electrophilic sulfenyl chloride to the ortho and para positions. | Reaction of 4-ethylphenol with methanesulfenyl chloride. |

| Copper-Catalyzed Cross-Coupling | Aryl Halide and Thiol | Copper catalyst facilitates the formation of a C-S bond. organic-chemistry.org | Coupling of 2-bromo-4-ethylphenol with sodium thiomethoxide. organic-chemistry.org |

| Newman-Kwart Rearrangement | Phenol | Conversion to an O-aryl dialkylthiocarbamate followed by thermal rearrangement and hydrolysis. wikipedia.org | Conversion of 4-ethylphenol through the multi-step process. wikipedia.org |

| Acid-Catalyzed Reaction | Phenol and Dialkyl Disulfide | Strong acid catalyzes the reaction between the phenol and disulfide. researchgate.net | Reaction of 4-ethylphenol with dimethyl disulfide in the presence of sulfuric acid. researchgate.net |

Oxidation Reactions of the Methylthio Group to Sulfoxides and Sulfones

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. This transformation is a common reaction for thioethers and is of significant interest due to the different chemical and physical properties of the oxidized products. acsgcipr.org

The oxidation can be carried out using a variety of oxidizing agents. Hydrogen peroxide is a common and environmentally friendly choice. acsgcipr.org The reaction typically proceeds in a stepwise manner, with the sulfoxide being the initial product, which can then be further oxidized to the sulfone upon treatment with a stronger oxidizing agent or under more forcing reaction conditions.

The selectivity of the oxidation towards the sulfoxide or sulfone can often be controlled by the choice of oxidant, reaction conditions, and the presence of catalysts. organic-chemistry.org For instance, mild oxidizing agents or careful control of stoichiometry often favor the formation of the sulfoxide. organic-chemistry.org Conversely, stronger oxidants or prolonged reaction times tend to yield the sulfone. organic-chemistry.org The use of catalysts, such as titanium-containing zeolites, can also influence the product distribution. rsc.org

Research on the oxidation of the related compound 4-(methylthio)phenol (B156131) has shown that it can be oxidized to 4-(methylsulfinyl)phenol (B81417) and further to 4-(methylsulfonyl)phenol (B50025). The phenolic hydroxyl group can influence the susceptibility of the methylthio group to oxidation by affecting the electron density at the sulfur atom.

Table 2: Oxidation Products of this compound

| Reactant | Oxidizing Agent | Product | Oxidation State of Sulfur |

| This compound | Mild Oxidant (e.g., H₂O₂, 1 equiv.) | 4-Ethyl-2-(methylsulfinyl)phenol | +2 (Sulfoxide) |

| This compound | Strong Oxidant (e.g., H₂O₂, excess) | 4-Ethyl-2-(methylsulfonyl)phenol | +4 (Sulfone) |

Nucleophilic Reactivity and Electrophilic Activation at the Phenolic and Aryl Thioether Centers

The chemical reactivity of this compound is characterized by the nucleophilic nature of the phenolic hydroxyl group and the aryl thioether, as well as the potential for electrophilic activation at various positions on the aromatic ring.

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in a variety of reactions, including ether synthesis (Williamson ether synthesis) and esterification. The nucleophilicity of the phenoxide is enhanced by the electron-donating ethyl and methylthio groups on the ring.

The sulfur atom of the methylthio group possesses lone pairs of electrons, rendering it nucleophilic. It can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts.

The aromatic ring itself is activated towards electrophilic aromatic substitution due to the ortho, para-directing effects of the hydroxyl and methylthio groups. This means that electrophiles will preferentially attack the positions ortho and para to these activating groups. However, the positions are already substituted (ethyl at para, methylthio at one ortho position), so further substitution would likely occur at the remaining open ortho position relative to the hydroxyl group.

Conversely, the phenolic hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate, to facilitate nucleophilic aromatic substitution, although this is generally difficult for phenols. nih.gov

Photochemical Transformations and Degradation Mechanisms of Alkyl(thio)phenols

The study of the photochemical behavior of alkyl(thio)phenols is crucial for understanding their environmental fate and potential for degradation. Upon absorption of ultraviolet (UV) light, these molecules can undergo a variety of transformations.

For phenols, a key photochemical reaction is the cleavage of the O-H bond, leading to the formation of a phenoxyl radical. researchgate.net This process can be influenced by the solvent environment. researchgate.net Similarly, for thiophenols, the S-H bond is susceptible to cleavage upon photoexcitation, forming a thiyl radical. researchgate.net

While this compound does not have a free S-H bond, the principles of photochemical reactivity of related structures are relevant. The absorption of UV radiation can excite the molecule to an electronically excited state. This excited state may then undergo various decay pathways, including bond cleavage. The C-S bond in the methylthio group or bonds within the ethyl group could potentially be cleaved.

The presence of the methylthio group can also influence the degradation pathways. Thiol-containing compounds have been shown to affect the degradation of other molecules. mdpi.com Furthermore, the oxidation of the methylthio group to a sulfoxide or sulfone, as discussed in section 3.2, can also be initiated or accelerated by photochemical processes. The degradation of the molecule can also be influenced by the presence of other reactive species in the environment.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Ethyl 2 Methylthio Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the connectivity and chemical environment of each atom.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Assignments

The ¹H NMR spectrum of 4-Ethyl-2-(methylthio)phenol provides specific information about the number and type of hydrogen atoms present. While direct experimental spectra for this specific compound are not widely published, spectral prediction tools, combined with data from analogous compounds like 4-ethylphenol (B45693) researchgate.netchemicalbook.com and 4-(methylthio)phenol (B156131) chemicalbook.com, allow for a reliable interpretation.

The spectrum is expected to show signals corresponding to the phenolic hydroxyl proton, the three aromatic protons, the methylthio protons, and the protons of the ethyl group. The ethyl group will present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The methylthio group (S-CH₃) will appear as a distinct singlet. The three aromatic protons will appear as multiplets, with their specific shifts and coupling patterns determined by their positions relative to the electron-donating hydroxyl and methylthio groups and the ethyl group.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern |

| Phenolic OH | ~5.0 - 6.0 | Singlet (broad) |

| Aromatic H (position 6) | ~7.1 | Doublet |

| Aromatic H (position 5) | ~7.0 | Doublet of doublets |

| Aromatic H (position 3) | ~6.8 | Doublet |

| Ethyl -CH₂- | ~2.6 | Quartet |

| Methylthio -SCH₃ | ~2.4 | Singlet |

| Ethyl -CH₃ | ~1.2 | Triplet |

Note: Data is based on spectral prediction and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. Aromatic carbons typically resonate in the 110-160 ppm range, while aliphatic carbons appear at higher field (lower ppm values). nist.gov

Data from related structures such as 4-ethylphenol hmdb.cachemicalbook.com and 4-(methylthio)phenol chemicalbook.com helps in assigning the signals. The carbon attached to the hydroxyl group (C1) and the carbon bearing the methylthio group (C2) are expected at lower fields (higher ppm) within the aromatic region due to the electronegativity of the heteroatoms.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (C-OH) | ~155 |

| C2 (C-S) | ~128 |

| C3 | ~130 |

| C4 | ~138 |

| C5 | ~127 |

| C6 | ~116 |

| Ethyl -CH₂- | ~28 |

| Methylthio -SCH₃ | ~16 |

| Ethyl -CH₃ | ~15 |

Note: Data is based on spectral prediction and may vary based on solvent and experimental conditions.

Advanced NMR Techniques (e.g., APT, 2D NMR)

While 1D NMR provides fundamental data, advanced techniques like the Attached Proton Test (APT) and two-dimensional (2D) NMR experiments are crucial for unambiguous structural confirmation.

Attached Proton Test (APT): An APT experiment would differentiate carbon signals based on the number of attached protons. Quaternary carbons (C1, C2, C4) and CH₂ carbons would show signals with opposite phase to those of CH (C3, C5, C6) and CH₃ carbons. This would provide a clear confirmation of the assignments made in the standard ¹³C NMR spectrum.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methyl and methylene protons of the ethyl group. Additionally, couplings between adjacent aromatic protons (H5 with H6, and H5 with H3) would be visible, confirming their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal (except the labile OH proton) to its corresponding carbon signal, for instance, connecting the singlet at ~2.4 ppm to the methylthio carbon at ~16 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons. For example, the protons of the methylthio group (-SCH₃) would show a correlation to the aromatic carbon C2, and the methylene protons of the ethyl group would show correlations to aromatic carbons C3 and C5.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing a molecular "fingerprint". msu.edu

Characteristic Vibrational Modes of Aryl Thioether and Phenolic Moieties

The vibrational spectrum of this compound is dominated by the characteristic absorptions of its phenolic and aryl thioether functionalities. The ethyl group also contributes with its typical C-H stretching and bending modes. libretexts.orgs-a-s.org

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenol (B47542) | 3500 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | Ethyl, Methylthio | 3000 - 2850 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| C-O Stretch | Phenol | 1300 - 1200 | Strong |

| C-S Stretch | Aryl Thioether | 710 - 630 | Weak to Medium |

Note: Values are typical ranges and can be influenced by factors like hydrogen bonding. rsc.orguc.edu

The C-S stretching vibration in aryl thioethers is often weak in the infrared spectrum but can sometimes be more readily identified in the Raman spectrum. s-a-s.orgnih.gov

Conformational Analysis and Intermolecular Hydrogen Bonding Insights

The presence of a hydroxyl group ortho to a methylthio group introduces the possibility of intramolecular hydrogen bonding. This interaction involves the formation of a pseudo-six-membered ring through a hydrogen bond between the phenolic proton (donor) and the sulfur atom (acceptor).

The formation of such an intramolecular hydrogen bond would have a noticeable effect on the vibrational spectrum. The O-H stretching frequency would be expected to shift to a lower wavenumber (broaden and appear around 3200-3400 cm⁻¹) compared to a "free" phenolic O-H (typically ~3600 cm⁻¹). This is because the hydrogen bond weakens the O-H bond.

In the absence of strong intramolecular bonding, or in concentrated solutions, intermolecular hydrogen bonding between the phenolic hydroxyl of one molecule and the oxygen or sulfur atom of another molecule would predominate. This also results in a broad O-H stretching band at lower frequencies. Distinguishing between these two types of hydrogen bonding can often be achieved through dilution studies; the position of an intramolecular bond is independent of concentration, whereas intermolecular bonds are concentration-dependent. The steric and electronic properties of the ortho-substituent play a crucial role in determining the strength and nature of these hydrogen bonds. s-a-s.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental composition. The molecular formula of this compound is C9H12OS. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

Table 1: Exact Mass Calculation for this compound (C9H12OS)

| Element | Quantity | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | | | 168.060886 |

The calculated monoisotopic mass of this compound is 168.060886 Da . This precise value can be experimentally verified using HRMS, which helps to confirm the elemental composition and distinguish it from other compounds with the same nominal mass.

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This makes it highly effective for identifying individual components within a complex mixture. thermofisher.com In the context of analyzing samples that may contain this compound, such as in environmental or food samples, GC-MS is the method of choice. foodb.ca

The sample is first vaporized and passed through a GC column, where different compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.

The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of a methyl group (-CH3): leading to a fragment ion at m/z 153.

Loss of an ethyl group (-C2H5): resulting in a fragment at m/z 139.

Cleavage of the methylthio group (-SCH3): producing a fragment at m/z 121.

Benzylic cleavage: breakage of the bond between the ethyl group and the aromatic ring.

Table 2: Predicted Major Mass Spectral Fragments for this compound

| Fragment | Structure | m/z |

|---|---|---|

| [M-CH3]+ | [C8H9OS]+ | 153 |

| [M-C2H5]+ | [C7H7OS]+ | 139 |

| [M-SCH3]+ | [C8H9O]+ | 121 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the electronic structure of the compound, particularly the presence of conjugated systems.

Phenolic compounds exhibit characteristic UV absorption bands arising from π → π* transitions within the benzene (B151609) ring. researchgate.net The substitution pattern on the ring influences the wavelength and intensity of these absorptions. For 4-ethylphenol, the UV/Visible spectrum shows absorption maxima that are characteristic of a substituted benzene ring. nist.gov The presence of a hydroxyl (-OH) group and an alkyl group (-C2H5) acts as auxochromes, causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.

The introduction of a methylthio (-SCH3) group, which contains a sulfur atom with lone pairs of electrons, can further influence the electronic transitions. The sulfur atom can participate in resonance with the aromatic ring, potentially leading to additional shifts in the absorption maxima. The UV-Vis spectrum of this compound is expected to show characteristic absorptions for a substituted phenol, with the exact wavelengths of maximum absorbance (λmax) being dependent on the solvent used due to solvatochromic effects. Theoretical calculations using time-dependent density functional theory (TD-DFT) can also be employed to predict the electronic spectrum and aid in its interpretation. researchgate.net

X-ray Diffraction for Solid-State Crystal Structure Determination

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional model of the molecule and its packing in the crystal lattice can be constructed.

While the specific crystal structure of this compound is not publicly available, studies on similar substituted phenols provide insight into the expected structural features. nih.gov For instance, the crystal structures of related Schiff base derivatives of phenols reveal details about bond lengths, bond angles, and torsion angles. nih.govnih.gov These studies often show the formation of intramolecular hydrogen bonds, for example between a hydroxyl group and a nitrogen atom in the substituent. nih.govnih.gov

In the case of this compound, X-ray diffraction would be expected to reveal:

The planarity of the phenol ring.

The conformation of the ethyl and methylthio substituents relative to the ring.

The nature of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential weak interactions involving the sulfur atom, which dictate the crystal packing.

These interactions are crucial in understanding the physical properties of the solid material.

Hirshfeld Surface Analysis for Intermolecular Interaction Profiling

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. nih.govresearchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors.

By mapping properties like the normalized contact distance (dnorm) onto this surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

Furthermore, the 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For example, in related phenolic compounds, Hirshfeld analysis has shown that H···H, C···H, and O···H interactions are the most significant contributors to the crystal packing. nih.govnih.gov For this compound, a similar analysis would likely highlight the importance of O-H···S or O-H···O hydrogen bonds, as well as van der Waals forces from the hydrophobic ethyl and methylthio groups. This detailed understanding of intermolecular forces is essential for predicting and explaining the physicochemical properties of the compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Ethyl-2-methylphenol |

| 4-Ethylphenol |

| 4-(Methylthio)phenol |

| (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol |

| (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol |

| 2-methoxy-4-(prop-2-enyl) phenyl ethanoate |

Computational Chemistry and Theoretical Investigations of 4 Ethyl 2 Methylthio Phenol

Environmental Occurrence and Biotransformation of Alkyl Thio Phenols

Natural Occurrence and Identification as Semiochemicals in Biological Systems

Investigation of Floral Scent Chemistry in Plant-Pollinator Interactions

The scents of flowers are complex mixtures of volatile organic compounds that attract pollinators and repel herbivores. plantprotection.pl Phenolic compounds, including various alkylphenols, are known constituents of floral scents in a wide range of plant species. For example, 4-ethylphenol (B45693) is a known volatile compound in some wines and is produced by the yeast Brettanomyces. wikipedia.orgnih.gov It is also found in the scent of certain plants. The presence of a sulfur-containing group, as in 4-Ethyl-2-(methylthio)phenol, adds another layer of complexity. Organosulfur compounds are known to be potent contributors to the scent profiles of various plants, including the characteristic aroma of garlic and the scent of some tropical fruits. nih.gov

The role of such compounds in plant-pollinator interactions is a subject of ongoing research. Semiochemicals are critical for insect-insect and plant-insect communication, influencing behaviors such as feeding, mating, and egg-laying. plantprotection.plbioprotectionportal.com The specific combination of alkyl and thioether functional groups in this compound could potentially contribute to a highly specific floral signal, attracting a particular pollinator or deterring a specific herbivore. The study of such specific chemical cues is essential for understanding the co-evolution of plants and their pollinators. nih.gov

Abiotic Degradation Pathways in Environmental Matrices (e.g., Photodegradation, Hydrolysis)

Once released into the environment, alkyl(thio)phenols can undergo abiotic degradation through processes like photodegradation and hydrolysis. These processes are influenced by environmental conditions such as sunlight, pH, and the presence of other reactive species.

Photodegradation: Sunlight can induce the breakdown of phenolic compounds. The aromatic ring in phenols can absorb ultraviolet (UV) radiation, leading to the formation of reactive intermediates that can then undergo further reactions, ultimately leading to the degradation of the compound. For thiophenols, photoinduced alkylation and other photochemical reactions can occur, leading to the formation of various aryl sulfides. researchgate.net The presence of a sulfur atom can influence the photochemical behavior of the molecule.

Microbial and Enzymatic Biotransformation Processes of Alkyl(thio)phenols

Microorganisms play a crucial role in the breakdown of organic pollutants in the environment. The biotransformation of alkyl(thio)phenols is a key process that determines their environmental persistence and potential for bioaccumulation.

The aerobic microbial degradation of aromatic sulfur-containing compounds has been studied, and the chemical structure significantly affects the rate of degradation. nih.gov For example, phenylthio acetates are generally more susceptible to microbial transformation than phenylsulfonyl acetates. nih.gov The presence of certain substituents on the benzene (B151609) ring, such as nitro and chloro groups, can decrease biodegradability. nih.gov

Enzymes produced by various microorganisms, such as manganese peroxidase, have been shown to efficiently degrade sulfur-containing organic pollutants like dibenzothiophene (B1670422) and benzothiophene. tandfonline.comtandfonline.com These enzymes often work through oxidative cleavage of the aromatic ring or modification of the sulfur-containing functional group. tandfonline.comtandfonline.com It is plausible that similar enzymatic pathways could be involved in the breakdown of this compound. For instance, the degradation of some organophosphorus insecticides leads to the formation of alkyl(thio)phenols like 4-(methylthio)phenol (B156131) and 3-methyl-4-(methylthio)phenol, which have been shown to exhibit estrogenic activity. jst.go.jp

Environmental Fate Modeling and Persistence Studies of Thiophenolic Structures

Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. These models consider the physicochemical properties of the compound, such as its water solubility, vapor pressure, and partitioning coefficients (e.g., octanol-water partition coefficient, Kow), as well as its degradation rates in different environmental compartments (air, water, soil, sediment).

For alkylphenols, their environmental fate is significantly influenced by their physicochemical properties. For example, the high Kow values of many alkylphenol ethoxylate metabolites indicate that they will tend to partition into sediments. nih.gov The degradation of these compounds is often faster in the water column compared to sediments, and aerobic conditions generally favor their biotransformation. nih.gov

While specific environmental fate models for this compound are not available, models developed for other alkylphenols and thiophenols can provide a framework for estimating its likely behavior. Key factors would include its water solubility, which would affect its transport in aquatic systems, and its susceptibility to degradation, which would determine its persistence. The presence of both an alkyl group and a sulfur-containing group would likely result in complex partitioning and degradation behavior.

Molecular Biology and Receptor Interaction Studies Mechanistic Focus

In Vitro Binding Studies with Biological Receptors (e.g., Human Estrogen Receptor alpha)

The estrogenic activity of these compounds is often evaluated relative to a standard compound, such as Bisphenol A (BPA). For instance, 4-(methylthio)phenol (B156131), which shares the methylthio group with the target compound but lacks the ethyl group, exhibited a relative activity of 11% compared to BPA. jst.go.jpresearchgate.net The addition of a methyl group at the meta position, as in 3-methyl-4-(methylthio)phenol, resulted in a slightly lower relative activity of 10%. jst.go.jpresearchgate.net A further increase in methylation at the meta positions, as seen in 3,5-dimethyl-4-(methylthio)phenol, led to a reduction in relative activity to 4% of that of BPA. jst.go.jpresearchgate.net

These findings suggest that the methylthio group at the para position is compatible with estrogen receptor binding and activation. The data also indicates that substitution on the phenol (B47542) ring can modulate this activity. The presence of an ethyl group at the 4-position and a methylthio group at the 2-position in 4-Ethyl-2-(methylthio)phenol would place substituents at both the para and ortho positions relative to the hydroxyl group. The estrogenic potential of this compound would therefore be influenced by the interplay of these structural features in the ligand-binding pocket of the estrogen receptor.

Estrogenic Activity of Structurally Related Alkyl(thio)phenols

| Compound | Relative Activity vs. Bisphenol A (%) |

|---|---|

| 4-(methylthio)phenol | 11 |

| 3-methyl-4-(methylthio)phenol | 10 |

| 3,5-dimethyl-4-(methylthio)phenol | 4 |

| 4,4'-thiodiphenol | 1000 |

Data from a yeast two-hybrid assay evaluating interaction with human estrogen receptor α. jst.go.jpresearchgate.net

Structure-Activity Relationships (SAR) for Receptor Binding and Molecular Recognition

Generally, for monosubstituted alkylphenols, a substituent at the para position (position 4) relative to the hydroxyl group results in higher estrogenic activity compared to substituents at the meta (position 3) or ortho (position 2) positions. chemrxiv.orgresearchgate.netbrunel.ac.uk The size and branching of the alkyl group also play a crucial role. There is a positive correlation between the length of the alkyl chain at the para position and the binding affinity for the estrogen receptor, up to a certain limit. oup.com For instance, nonylphenol generally exhibits greater binding affinity than ethylphenol. oup.com

In the case of this compound, the presence of an ethyl group at the para position is consistent with features known to contribute to estrogenic activity. However, the molecule also possesses a methylthio group at the ortho position. Steric hindrance from ortho substituents can sometimes negatively impact binding to the estrogen receptor. researchgate.net Therefore, the ultimate binding affinity and biological activity of this compound would depend on the balance between the favorable para-ethyl group and the potentially sterically hindering ortho-methylthio group within the confines of the estrogen receptor's ligand-binding pocket. The electronic properties of the methylthio group, being a sulfur-containing moiety, may also influence the interaction with the receptor.

Role of Alkylthio Groups in Bioisosterism and Ligand Design

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a molecule is replaced by another with similar physical or chemical properties to enhance the desired biological activity or to improve pharmacokinetic and toxicological profiles. benthamscience.com The replacement of a hydroxyl group or a methylene (B1212753) group with a sulfur-containing group, such as a thioether (alkylthio), is a common bioisosteric modification.

The introduction of an alkylthio group, as in this compound, can be a deliberate design choice to modulate the electronic and steric properties of the molecule to optimize its interaction with the target receptor. The sulfur atom can alter the electron distribution in the aromatic ring and can influence the acidity of the phenolic hydroxyl group, which is a key determinant in receptor binding. mdpi.com These modifications can lead to ligands with altered potency, selectivity, or pharmacokinetic properties.

Enzymatic Conversion and Metabolite Profiling in Model Biological Systems (non-clinical)

Specific metabolic studies on this compound are not extensively documented. However, the metabolism of phenolic compounds, in general, is well-characterized and primarily involves Phase II conjugation reactions. researchgate.net The phenolic hydroxyl group is a primary site for glucuronidation and sulfation, which are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.govepa.gov These conjugation reactions increase the water solubility of the compound, facilitating its excretion from the body. wikipedia.org

The presence of a sulfur atom in this compound introduces the possibility of additional metabolic pathways. The methylthio group can undergo oxidation to form the corresponding sulfoxide (B87167) and sulfone. These oxidative reactions are typically catalyzed by cytochrome P450 enzymes or flavin-containing monooxygenases.

Therefore, in a model biological system, the expected metabolic profile of this compound would likely include:

O-glucuronide and O-sulfate conjugates of the parent compound.

Oxidized metabolites, such as 4-Ethyl-2-(methylsulfinyl)phenol and 4-Ethyl-2-(methylsulfonyl)phenol.

Conjugates of the oxidized metabolites.

The relative contribution of each metabolic pathway would depend on the specific enzymes present in the model system and the physicochemical properties of the compound. Understanding the metabolism of this compound is crucial for interpreting its biological activity and potential for bioaccumulation.

Advanced Analytical Techniques for Detection and Quantification of 4 Ethyl 2 Methylthio Phenol in Complex Matrices

Optimization of Gas Chromatography (GC) Parameters for Separation

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 4-Ethyl-2-(methylthio)phenol. Optimizing GC parameters is critical to achieve the necessary resolution to separate the target analyte from other matrix components.

Key parameters that are optimized include the GC column, carrier gas, temperature program, and injection mode.

GC Column Selection: The choice of the capillary column is paramount. Columns with a non-polar stationary phase, such as those based on 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5 or TG-5MS), are frequently used for the analysis of phenolic and thiophenolic compounds. nih.govgcms.cz The column's dimensions—length, internal diameter (I.D.), and film thickness (df)—are fine-tuned to balance analysis speed and separation efficiency. Narrow-bore columns (e.g., <0.25 mm I.D.) can provide higher efficiency and shorter analysis times, while thicker films can increase retention for highly volatile compounds. gcms.cz

Carrier Gas and Flow Rate: Helium is a commonly used carrier gas, although hydrogen can offer faster analysis times at lower temperatures. The linear velocity of the carrier gas is optimized to achieve the highest separation efficiency. Modern electronic pneumatic control allows for precise and reproducible flow rates, which can be operated in constant flow or constant pressure mode. gcms.cz

Injection Mode: The choice of injection mode, such as splitless or split injection, depends on the concentration of the analyte. Splitless injection is typically used for trace-level analysis to ensure that the maximum amount of analyte is transferred to the column. For more concentrated samples, a split injection is used to prevent column overload. nih.govgcms.cz

Table 1: Example of Optimized GC-MS Parameters for Thiol Analysis

| Parameter | Setting | Purpose |

| GC System | Agilent 6890N GC | High-performance gas chromatograph |

| Mass Spectrometer | Agilent 5973N MS | Sensitive and specific detector |

| Column | Agilent DB-5 (30 m x 0.25 mm x 0.5 µm) | Standard non-polar column for general-purpose analysis |

| Injection | 1 µL, Splitless mode at 250 °C | Maximizes transfer of trace analytes to the column |

| Carrier Gas | Helium | Inert gas providing good separation efficiency |

| Oven Program | Optimized for specific application | Separates analytes based on boiling points and column interaction |

Data compiled from research on the analysis of derivatized thiols. nih.gov

Derivatization Strategies for Enhanced GC/MS and LC/MS Analysis of Phenolic and Thiophenolic Compounds

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis by GC/MS or LC/MS. For phenolic and thiophenolic compounds, derivatization can improve volatility, thermal stability, and chromatographic behavior, as well as enhance ionization efficiency and detector response. mdpi.comresearchgate.net

For Gas Chromatography (GC) Analysis:

The primary goal of derivatization for GC is to increase the volatility of polar compounds by replacing active hydrogens in hydroxyl (-OH) and thiol (-SH) groups with less polar functional groups. phenomenex.com

Silylation: This is a common and effective method for derivatizing phenols and thiols. phenomenex.com Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-trimethylsilylimidazole (TMSI), replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. phenomenex.comnih.gov This reduces the polarity and boiling point of the analyte, leading to better peak shape and sensitivity in GC analysis. phenomenex.com

Alkylation: This strategy involves introducing an alkyl group. For thiols, extractive alkylation with reagents like pentafluorobenzyl bromide (PFBBr) has been shown to yield derivatives with excellent chromatographic properties and low detection limits, especially when using negative ion chemical ionization-mass spectrometry (NICI-MS). nih.gov Ethyl propiolate (ETP) has been presented as a greener alternative to PFBBr for the derivatization of thiols. mdpi.com

For Liquid Chromatography (LC) Analysis:

In LC-MS, derivatization is primarily employed to enhance the ionization efficiency and, consequently, the detector response, which is crucial for detecting compounds at very low concentrations. mdpi.com

Thiol-Specific Derivatization: For thiols, reagents that react specifically with the sulfhydryl group are used. 4,4′-dithiodipyridine (DTDP) is an effective derivatizing agent that reacts rapidly with thiols at the natural pH of matrices like wine. acs.org The resulting stable derivatives can be enriched using solid-phase extraction (SPE) and are highly responsive in HPLC-MS/MS analysis, allowing for quantification at ultratrace levels. acs.org

Table 2: Common Derivatization Reagents for Phenolic and Thiophenolic Compounds

| Reagent | Target Analyte(s) | Analytical Platform | Benefit |

| BSTFA (bis(trimethylsilyl)trifluoroacetamide) | Phenols, Thiols | GC/MS | Increases volatility, improves peak shape |

| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Phenols, Thiols | GC/MS | Increases volatility, widely used in metabolomics |

| PFBBr (pentafluorobenzyl bromide) | Thiols | GC/MS | Increases volatility, enhances sensitivity in NICI-MS |

| ETP (ethyl propiolate) | Thiols | GC/MS | "Greener" alternative to PFBBr, increases volatility |

| DTDP (4,4′-dithiodipyridine) | Thiols | LC/MS | Enhances detector response, stable derivatives |

This table compiles information from multiple sources on common derivatization strategies. nih.govmdpi.comnih.govacs.org

Application of Ultrahigh-Resolution Mass Spectrometry for Comprehensive Profiling

Ultrahigh-resolution mass spectrometry (UHRMS), often utilizing technologies like Orbitrap or Fourier transform ion cyclotron resonance (FT-ICR) and high-resolution time-of-flight (ToF) mass analyzers, is a powerful tool for the analysis of complex samples. nih.govimrpress.com UHRMS provides exceptionally high mass resolution and mass accuracy, which are critical for the confident identification and comprehensive profiling of compounds like this compound.

The primary advantages of UHRMS in this context are:

Unambiguous Elemental Formula Determination: The high mass accuracy of UHRMS allows for the determination of the elemental composition of an unknown compound from its exact mass. This is a significant advantage in distinguishing between isobaric interferences—compounds that have the same nominal mass but different elemental formulas. nih.gov

Enhanced Specificity in Complex Matrices: The ability to resolve the target analyte signal from background interferences is greatly improved. This reduces the need for extensive sample cleanup and allows for more confident detection at lower levels.

Structural Elucidation through Fragmentation Analysis: When coupled with tandem mass spectrometry (MS/MS or MSn), UHRMS provides high-resolution fragmentation data. nih.gov The accurate mass measurement of fragment ions helps in elucidating the structure of the parent molecule and identifying specific substructures, which is invaluable for confirming the identity of the analyte. nih.govimrpress.com For example, systematic MSn fragmentation can create a "spectral tree" that is highly reproducible and characteristic of a specific polyphenolic structure. nih.gov

The combination of ultrahigh-performance liquid chromatography (UHPLC) with UHRMS offers a particularly potent platform, providing both rapid, high-efficiency chromatographic separation and highly specific, accurate mass detection for the comprehensive analysis of phenolic and thiophenolic compounds in challenging matrices. imrpress.comucdavis.edu

Development and Validation of Quantitative Analytical Methods

The development of a robust and reliable quantitative analytical method is essential for accurately determining the concentration of this compound. The process culminates in method validation, which provides documented evidence that the method is suitable for its intended purpose. omicsonline.orgsysrevpharm.org The validation process is typically performed in accordance with guidelines from bodies such as the International Council for Harmonisation (ICH). sysrevpharm.orgresearchgate.net

The key performance parameters evaluated during method validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. sysrevpharm.org

Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentration levels for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. sysrevpharm.org

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). sysrevpharm.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sysrevpharm.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition). This provides an indication of its reliability during normal usage. sysrevpharm.org

A validated method ensures that the quantitative data generated are accurate, reliable, and reproducible, which is fundamental for research, quality control, and regulatory purposes. omicsonline.orgresearchgate.net

Role in Chemical Synthesis and Advanced Materials Science

Utilization as a Key Building Block in Multi-Step Organic Syntheses

The strategic placement of the hydroxyl, methylthio, and ethyl groups on the phenolic ring makes 4-Ethyl-2-(methylthio)phenol a valuable building block in multi-step organic syntheses. Phenols are widely recognized as important precursors in the synthesis of a wide range of value-added chemicals, including pharmaceuticals, agrochemicals, and dyes. rsc.org The phenolic hydroxyl group can readily undergo O-alkylation, O-acylation, and can be converted to a triflate, which is an excellent leaving group for cross-coupling reactions.

The aromatic ring itself is activated by the hydroxyl group, making it susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions at the positions ortho and para to the hydroxyl group. The existing substituents will direct incoming electrophiles, offering regiochemical control. Furthermore, the methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the electronic properties of the molecule and provide further handles for functionalization.

While specific multi-step syntheses starting from this compound are not extensively documented in publicly available literature, its structural motifs are present in various complex molecules. For instance, substituted phenols are key components in the synthesis of various natural products and biologically active compounds. rsc.org The principles of phenol (B47542) and thioether chemistry suggest that this compound can be a precursor to a variety of more complex structures.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | 4-Ethyl-2-(methylthio)alkoxybenzene |

| O-Acylation | Acyl chloride, Base (e.g., Pyridine) | 4-Ethyl-2-(methylthio)phenyl acetate |

| Nitration | HNO₃, H₂SO₄ | Nitrated this compound |

| Halogenation | NBS or NCS | Halogenated this compound |

| Oxidation | m-CPBA | 4-Ethyl-2-(methylsulfinyl)phenol or 4-Ethyl-2-(methylsulfonyl)phenol |

This table presents potential reactions based on the known reactivity of phenols and thioethers.

Integration into Functionalized Polymers and Advanced Material Architectures

The incorporation of functional monomers into polymer backbones is a key strategy for developing advanced materials with tailored properties. youtube.com Phenolic compounds have long been used in polymer chemistry, most notably in the production of phenol-formaldehyde resins. researchgate.net The reactivity of the phenolic ring at the ortho and para positions allows for polymerization with aldehydes to form cross-linked thermosetting polymers. youtube.comresearchgate.net

In the case of this compound, the positions ortho and para to the hydroxyl group are substituted, which would influence its polymerization behavior. However, it could potentially be used as a comonomer to modify the properties of existing phenolic resins or other polymer systems. The ethyl group can enhance the solubility of the monomer and the resulting polymer in organic solvents and can also influence the mechanical properties of the material. The methylthio group can introduce sulfur into the polymer backbone, which can be beneficial for applications requiring a high refractive index or specific interactions with metal ions.

Furthermore, polymers containing phenolic moieties can be functionalized post-polymerization. The hydroxyl group can be used to graft other polymer chains or to attach specific functional molecules. The ability to oxidize the methylthio group to a more polar sulfoxide or sulfone also provides a route to alter the polymer's properties, such as its hydrophilicity and thermal stability.

Precursor for Designing Chemo-Sensors and Molecular Probes

Chemosensors and molecular probes are molecules designed to detect specific ions or molecules through a measurable signal, such as a change in color or fluorescence. nih.govnih.gov Phenolic compounds are frequently used as the core structure for such sensors. nih.gov The phenolic hydroxyl group can act as a proton donor, a hydrogen-bond donor, or a binding site for metal ions. nih.gov

The design of a chemosensor often involves linking a signaling unit (a fluorophore or chromophore) to a receptor unit that selectively binds to the target analyte. nih.gov this compound can serve as a precursor to such systems. The phenolic hydroxyl group can be part of the receptor, where its deprotonation upon interaction with a basic analyte can lead to a change in the electronic properties of an attached signaling moiety.

For example, the deprotonation of the phenolic hydrogen can enhance an intramolecular charge transfer (ICT) process, resulting in a noticeable shift in the absorption or emission spectrum. nih.gov The ethyl and methylthio groups can be used to fine-tune the sensor's properties, such as its solubility, steric environment around the binding site, and electronic characteristics. While specific chemosensors derived from this compound are not widely reported, the fundamental principles of sensor design strongly suggest its utility as a versatile precursor in this field. Molecular probes are indispensable tools for exploring biological and chemical environments. nih.gov

Emerging Research Avenues and Future Directions for 4 Ethyl 2 Methylthio Phenol Research

Exploration of Novel and Sustainable Synthetic Pathways

The future of 4-Ethyl-2-(methylthio)phenol synthesis is geared towards "green" chemistry principles, aiming for higher efficiency, reduced environmental impact, and the use of renewable resources.

Current and Future Research Focus:

Greener Alkylation and Thiolation Methods: Traditional synthesis of similar thioethers often involves harsh conditions and hazardous reagents. jmaterenvironsci.com Future research is focused on developing chemoselective alkylation of thiols under milder, more environmentally friendly conditions. researchgate.net This includes the use of water as a solvent, phase-transfer catalysts, and ultrasound irradiation to improve reaction efficiency and sustainability. jmaterenvironsci.com For instance, methods developed for the synthesis of 4-methylthiophenol, which use phenol (B47542) and dimethyl disulfide with a strong acid catalyst, offer a template that could be adapted and optimized for greener production of the 4-ethyl analogue. researchgate.net

Biocatalytic Synthesis: A significant emerging avenue is the use of enzymes or whole-cell systems for the synthesis of functionalized phenols. Research into the bio-synthesis of similar aromatic compounds from renewable feedstocks is a major goal in green chemistry. rsc.org Future work could explore engineered microorganisms or isolated enzymes capable of performing selective alkylation and methylation on a phenol backbone, offering a highly specific and sustainable route.

Flow Chemistry: Continuous flow reactors present an opportunity for safer and more scalable synthesis. The precise control over reaction parameters like temperature, pressure, and stoichiometry in flow systems can lead to higher yields and purity, minimizing waste compared to batch processing. This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Deeper Mechanistic Understanding of Biotransformations and Environmental Fate

Understanding how this compound behaves in biological systems and the environment is crucial for assessing its persistence, impact, and potential for bioremediation.

Key Research Questions:

Metabolic Pathways: How is this compound metabolized by microorganisms in soil and water? Identifying the specific enzymatic pathways (e.g., cytochrome P450 monooxygenases, sulfoxidases) involved in its degradation is a primary goal. Research on the hydrodesulfurization of related compounds like 4-(methylthio)phenol (B156131), where the hydroxyl group enhances the rate of sulfur removal, suggests that the phenolic group in this compound will play a key role in its degradation. chemicalbook.com

Intermediate and Metabolite Identification: A crucial future direction is the identification of the transient intermediates and final breakdown products. This knowledge is essential to determine if the degradation process leads to complete mineralization or the formation of more persistent or toxic byproducts.

Environmental Mobility: Research is needed to quantify the compound's sorption to soil and sediment, its volatility from water, and its potential for bioaccumulation. These parameters are vital for creating accurate environmental fate models.

Application in Advanced Catalysis and Material Design

The unique structure of this compound, featuring a nucleophilic sulfur atom and a phenolic antioxidant moiety, suggests potential applications in materials science and catalysis that are largely unexplored.

Potential Future Applications:

Polymer and Resin Monomer: The phenolic group allows it to act as a monomer or a modifying agent in the synthesis of polymers like phenolics, epoxies, or polycarbonates. The thioether group could impart unique properties such as improved refractive index, thermal stability, or affinity for metal surfaces. Research on creating functional monomers from biobased phenols provides a roadmap for this exploration. rsc.org

Antioxidant in Materials: Phenolic compounds are well-known antioxidants. Future studies could investigate the efficacy of this compound as a stabilizer in plastics, elastomers, and lubricants to prevent degradation from heat, light, and oxidation. Its higher molecular weight compared to simpler phenols might offer lower volatility and greater longevity in materials.

Ligand in Catalysis: The sulfur atom is a soft donor and can coordinate with various transition metals. This opens up the possibility of designing novel ligands for homogeneous catalysis. Catalysts incorporating this ligand could exhibit unique selectivity in reactions like cross-coupling or hydrogenation, driven by the electronic and steric influence of the ethyl and hydroxyl groups. The development of methods for S-alkylation and the study of thiol reactivity are foundational to this area. acs.orgnih.gov

Interdisciplinary Research with Ecological and Environmental Sciences for Semiochemical Roles

The role of volatile organic compounds as semiochemicals—chemicals that convey information between organisms—is a rapidly growing field of chemical ecology. plantprotection.pl While the precise semiochemical function of this compound is not fully established, its structural similarity to other known semiochemicals makes this a compelling area for future research.

Interdisciplinary Research Directions:

Identification as a Pheromone or Kairomone: The compound needs to be systematically tested for its role in insect communication. For example, related compounds like 4-ethylphenol (B45693) are known semiochemicals. pherobase.com Collaborative research between analytical chemists and entomologists could involve collecting volatile samples from insects and plants, identifying the compound, and then conducting electroantennography (EAG) and behavioral assays to determine if it acts as an attractant, repellent, or aggregation signal. plantprotection.pl

Biosynthesis in Source Organisms: If a semiochemical role is confirmed, a significant future step would be to uncover the biosynthetic pathway of the compound within the source organism (e.g., an insect or plant). This would involve isotopic labeling studies and transcriptomic or proteomic analyses to identify the enzymes responsible for its production.

Applications in Pest Management: A confirmed role as a semiochemical could lead to its use in integrated pest management (IPM) strategies. plantprotection.pl Depending on its function, it could be deployed in traps for monitoring or mass-trapping insect pests, or used in "push-pull" strategies to repel pests from crops and attract them to traps.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 4-Ethyl-2-(methylthio)phenol, and how should data be interpreted?

- Methodological Answer : Utilize 1H/13C NMR to confirm the substitution pattern of the ethyl and methylthio groups. Compare chemical shifts with literature values (e.g., aromatic protons typically appear at δ 6.8–7.2 ppm). IR spectroscopy can identify phenolic O-H stretches (~3200 cm⁻¹) and C-S bonds (~650 cm⁻¹). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 168 (C9H12OS) with fragmentation patterns reflecting ethyl and methylthio groups. For purity, combine with TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers ensure the purity of synthesized this compound?

- Methodological Answer : After synthesis, perform recrystallization using ethanol/water mixtures to remove polar impurities. Validate purity via melting point analysis (literature comparison) and microanalysis (C, H, S content). Cross-check with GC-MS to detect volatile byproducts (e.g., unreacted thiols). Consistent Rf values across multiple solvent systems (e.g., hexane:ethyl acetate 4:1) further confirm homogeneity .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (GHS Category 2/2A). Work in a fume hood to avoid inhalation. Store at 4°C in airtight containers to prevent oxidation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency measures include rinsing eyes with water for ≥15 minutes and seeking medical aid for persistent symptoms .

Advanced Research Questions

Q. How can discrepancies in NMR data between synthesized this compound and literature values be resolved?

- Methodological Answer : First, verify solvent effects (e.g., DMSO vs. CDCl3 shifts aromatic protons). Recalibrate the spectrometer using TMS. If signals overlap, employ 2D NMR (COSY, HSQC) to resolve coupling patterns. Check for prototropic tautomerism (e.g., thiol-thione equilibrium) via variable-temperature NMR. If inconsistencies persist, compare with high-purity commercial standards or replicate synthesis under inert conditions to exclude oxidation artifacts .

Q. What strategies are effective in elucidating the metabolic pathways of this compound in biological systems?

- Methodological Answer : Use isotopic labeling (e.g., 13C at the ethyl group) to track metabolites via LC-MS/MS . Perform in vitro assays with liver microsomes to identify phase I metabolites (e.g., hydroxylation). For phase II metabolism, incubate with UDP-glucuronosyltransferase and analyze conjugates. Molecular docking can predict enzyme binding (e.g., CYP450 isoforms), while genetic knockout models validate metabolic routes .

Q. How can computational methods predict the reactivity of this compound in novel synthetic routes?

- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Simulate reaction pathways (e.g., Friedel-Crafts alkylation) using transition state theory. Validate with molecular dynamics to assess solvent effects. Pair computational results with small-scale exploratory reactions (e.g., varying catalysts or temperatures) to refine predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.